molecular formula C8H17NO B1194782 Hygroline

Hygroline

Cat. No.: B1194782
M. Wt: 143.23 g/mol
InChI Key: CWMYODFAUAJKIV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hygroline: is a naturally occurring alkaloid found in various plant species. It is known for its unique chemical structure and potential applications in various scientific fields. The compound has garnered interest due to its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hygroline typically involves several steps, starting from readily available precursors. One common method involves the reduction of a precursor compound using specific reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Hygroline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound.

Scientific Research Applications

Chemistry: In chemistry, Hygroline is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways.

Medicine: this compound has potential therapeutic applications due to its biological activities. Research is ongoing to explore its use in treating various medical conditions, including neurodegenerative diseases and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of Hygroline involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, this compound may inhibit certain enzymes, thereby affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

    Nicotine: Like Hygroline, nicotine is an alkaloid with significant biological activity. Both compounds interact with receptors in the nervous system, but their effects and applications differ.

    Cocaine: Another alkaloid, cocaine, shares some structural similarities with this compound. their mechanisms of action and therapeutic potentials are distinct.

Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the range of biological activities it exhibits. Unlike other similar compounds, this compound has shown potential in diverse scientific applications, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

CWMYODFAUAJKIV-HTQZYQBOSA-N

SMILES

CC(CC1CCCN1C)O

Isomeric SMILES

C[C@H](C[C@H]1CCCN1C)O

Canonical SMILES

CC(CC1CCCN1C)O

Synonyms

hygroline
pseudohygroline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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